1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Description

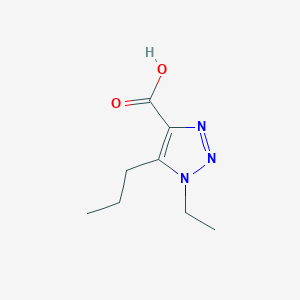

1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by a 1,2,3-triazole core substituted with an ethyl group at the 1-position, a propyl group at the 5-position, and a carboxylic acid moiety at the 4-position. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 195.21 g/mol. The compound’s structure positions it within a broader class of 1,2,3-triazole-4-carboxylic acids, which are known for their versatility in medicinal chemistry, agrochemicals, and materials science due to their stability and functionalizability . The ethyl and propyl substituents influence its physicochemical properties, such as lipophilicity and solubility, while the carboxylic acid group enables further derivatization into amides or esters for enhanced bioactivity .

Properties

IUPAC Name |

1-ethyl-5-propyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-5-6-7(8(12)13)9-10-11(6)4-2/h3-5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHHQEFJKHHCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1CC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is typically catalyzed by copper(I) salts in the presence of a base such as sodium ascorbate . The starting materials, such as ethyl azide and propyl alkyne, undergo cycloaddition to form the triazole ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of triazole derivatives often involves continuous flow synthesis techniques to ensure high yields and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, allows for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase-II inhibitors.

Medicine: Explored for its antimicrobial and antiviral properties.

Industry: Utilized in the development of corrosion inhibitors and photostabilizers.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme . The triazole ring’s ability to mimic amide bonds allows it to interact with various biological targets effectively .

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Impact : Longer alkyl chains (e.g., propyl vs. ethyl) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Positional Isomerism : Substitution at the 4- vs. 5-position (carboxylic acid) affects tautomeric equilibria. For example, 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylic acid exhibits different electronic effects compared to the target compound due to the shifted carboxylic acid group .

- Heterocyclic Substituents : Compounds like 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrate enhanced antiproliferative activity against cancer cell lines (e.g., 40% inhibition of NCI-H522 lung cancer cells), highlighting the importance of aromatic heterocycles in bioactivity .

Physical and Chemical Properties

- Thermal Stability : All 1,2,3-triazole-4-carboxylic acids exhibit susceptibility to decarboxylation under heat, but substituents like ethyl/propyl may slightly stabilize the structure compared to formyl or nitro groups .

- Tautomerism : Ring-chain tautomerism is common in this class. Bulkier substituents (e.g., propyl) may favor the open-chain form, as seen in 1-(4-ethoxyphenyl)-5-formyl derivatives .

Biological Activity

1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (C8H13N3O2) is a member of the triazole family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure characterized by an ethyl and a propyl group attached to a triazole ring, along with a carboxylic acid functional group. This article delves into the biological activity of this compound, highlighting its interactions, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

- Molecular Formula : C8H13N3O2

- Molecular Weight : 183.21 g/mol

- SMILES Notation :

CC(C)N1=NNC(=N1)C(=O)O

The compound's structure allows for various chemical reactions, making it a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | C6H9N3O2 | Methyl group instead of propyl |

| 1-(4-Amino)-5-propyltriazole | C8H12N4 | Contains an amino group |

| 1-Ethyl-5-(trifluoromethyl)-1H-triazole | C6H6F3N3O2 | Contains trifluoromethyl group |

The unique combination of functional groups in this compound may enhance its solubility and biological activity compared to other derivatives.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of cell membrane integrity and interference with nucleic acid synthesis.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise as a carbonic anhydrase-II inhibitor. Inhibitors of carbonic anhydrase are valuable in treating conditions like glaucoma and certain types of edema.

Case Study: Carbonic Anhydrase Inhibition

In vitro studies demonstrated that this compound exhibits competitive inhibition of carbonic anhydrase-II with an IC50 value indicating effective enzyme blockade. This suggests potential therapeutic applications in managing conditions related to carbonic anhydrase dysregulation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of triazole derivatives. For instance, compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and inflammation.

Mechanistic Insights

Mechanistic studies suggest that these compounds may exert neuroprotective effects by:

- Inhibiting the aggregation of amyloid-beta peptides.

- Reducing reactive oxygen species (ROS) production.

- Blocking the NF-kB signaling pathway involved in inflammatory responses.

Interaction with Metal Ions

The ability of this compound to form complexes with metal ions has been explored. Such interactions can enhance its biological activity by stabilizing the active forms of the compound or by facilitating transport across cellular membranes.

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via cycloaddition reactions, leveraging azide-alkyne click chemistry. A typical approach involves:

- Reacting 4-azidomethyl precursors with propargyl derivatives under copper catalysis.

- Using NaN₃ in DMF at 50°C for azide substitution (as seen in analogous triazole syntheses) .

- Subsequent hydrolysis of ester intermediates (e.g., ethyl esters) with SOCl₂ followed by carboxylation to yield the carboxylic acid derivative . Key challenges include controlling regioselectivity (1,4- vs 1,5-disubstitution) and minimizing byproducts via optimized reaction times and solvent selection.

Q. How can the crystal structure of this compound be determined and refined?

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.

- Structure Solution : Employ SHELXD for phase determination via direct methods .

- Refinement : Refine the model iteratively using SHELXL, incorporating restraints for disordered ethyl/propyl groups and hydrogen-bonding networks .

- Validation : Cross-check with OLEX2 for graphical analysis and hydrogen-bond geometry .

Q. What spectroscopic techniques are critical for characterizing this triazole derivative?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl/propyl groups at N1 and C5).

- IR : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~212.13).

Advanced Research Questions

Q. How can contradictory structural data (e.g., X-ray vs. NMR) be resolved?

- Scenario : Discrepancies in substituent positions due to dynamic effects in solution (NMR) vs. static crystal packing (X-ray).

- Resolution :

Perform variable-temperature NMR to assess conformational flexibility.

Use DFT calculations (e.g., Gaussian) to model optimized geometries and compare with experimental data.

Validate hydrogen-bonding interactions via SC-XRD to explain solid-state stabilization .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

- Catalyst Optimization : Replace Cu(I) catalysts with Ru-based systems for improved regioselectivity in azide-alkyne cycloaddition.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Byproduct Analysis : Monitor reaction progress via TLC and LC-MS to identify side products (e.g., regioisomers or unreacted intermediates).

Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its activity?

- Mechanistic Insight : The carboxylic acid moiety may chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases).

- Assays :

- Anticancer Screening : Use NCI-60 cell lines (e.g., lung cancer A549) with MTT assays to measure IC₅₀ values .

- Enzyme Inhibition : Test against recombinant enzymes (e.g., carbonic anhydrase) via fluorescence-based activity assays.

- SAR Studies : Modify substituents (e.g., ethyl/propyl chain length) to correlate structure with potency .

Data Analysis and Experimental Design

Q. How should researchers design crystallographic experiments to address disorder in alkyl chains?

- Data Collection : Collect high-resolution data (≤ 0.8 Å) to resolve partial occupancy.

- Modeling : Split ethyl/propyl groups into discrete positions using PART instructions in SHELXL .

- Restraints : Apply SIMU/DELU restraints to stabilize thermal motion parameters.

- Validation : Check R-factor convergence and residual electron density maps to confirm model accuracy .

Q. What computational tools aid in predicting the compound’s physicochemical properties?

- LogP/H-Bonding : Use ChemAxon or ACD/Labs to estimate partition coefficients and solubility.

- pKa Prediction : Employ SPARC or MarvinSuite to determine carboxylic acid dissociation (~2.5–3.5).

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Conflict Resolution and Best Practices

Q. How to address discrepancies between theoretical and experimental spectral data?

- NMR Shift Discrepancies : Compare experimental shifts with computed values (GIAO method in Gaussian). Adjust for solvent effects (e.g., DMSO vs. CDCl₃).

- Crystallographic vs. Calculated Geometry : Use Mercury software to overlay DFT-optimized and X-ray structures, identifying torsional deviations due to crystal packing .

Q. What are the best practices for reporting crystallographic data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.